Kisspeptin-9
Description
Historical Context of Kisspeptin (B8261505) Discovery
The journey of kisspeptin research began with a discovery in a field seemingly unrelated to its now most recognized function.
In 1996, the gene responsible for producing kisspeptins, KISS1, was first identified as a human metastasis suppressor gene. researchgate.netsmj.org.sg Researchers found that it could suppress the spread of melanoma and breast cancer. researchgate.netsmj.org.sg The gene was whimsically named KISS1 because its discovery took place in Hershey, Pennsylvania, the home of Hershey's Kisses chocolate. nih.gov The "SS" in the name stood for "suppressor sequence." guidetopharmacology.org The primary protein product of this gene, a 54-amino acid peptide, was initially named "metastin" due to its anti-metastatic properties. nih.govwikipedia.org
A paradigm shift in kisspeptin research occurred in the early 2000s. In 1999, a G protein-coupled receptor, GPR54, was identified. researchgate.net A few years later, in 2003, two independent research groups made a groundbreaking connection: inactivating mutations in the GPR54 gene (now known as KISS1R) were found to cause idiopathic hypogonadotropic hypogonadism (iHH), a condition characterized by failed puberty and infertility due to deficient gonadotropin-releasing hormone (GnRH) secretion. wikipedia.orggpcrdb.orgyoutube.comkarger.com This pivotal discovery revealed the critical role of the kisspeptin/KISS1R signaling pathway in the central control of the reproductive axis, fundamentally redirecting the focus of kisspeptin research towards neuroendocrinology. wikipedia.orggpcrdb.orgyoutube.comkarger.com
Nomenclature and Peptide Family Classification
The nomenclature surrounding the kisspeptin system has evolved to reflect its expanded biological roles. The gene is referred to as KISS1 in humans and Kiss1 in other species. guidetopharmacology.org The receptor, originally called GPR54, is now officially termed the kisspeptin receptor (KISS1R). guidetopharmacology.org
The KISS1 gene encodes a 145-amino acid precursor protein, preprokisspeptin. wikipedia.org This precursor is cleaved into several smaller, biologically active peptides, collectively known as kisspeptins. wikipedia.org These include kisspeptin-54 (Kp-54), kisspeptin-14 (Kp-14), kisspeptin-13 (Kp-13), and kisspeptin-10 (B1632629) (Kp-10). wikipedia.org The number denotes the length of the amino acid chain.
Kisspeptins belong to the RF-amide peptide family, which is characterized by a common C-terminal arginine-phenylalanine-amide motif. researchgate.net This structural feature is crucial for their biological activity. researchgate.net While kisspeptin has been grouped with other RF-amide peptides like prolactin-releasing peptide and gonadotropin-inhibiting hormone, phylogenetic analyses of their receptors suggest that kisspeptin may have a distinct evolutionary origin, more closely related to the galanin family of peptides. researchgate.netbiosyn.com
Overview of the Kisspeptin/KISS1R System in Biological Regulation
The kisspeptin/KISS1R system is a fundamental regulator of numerous physiological processes, most notably reproduction. nih.govnih.gov Kisspeptin neurons, primarily located in the hypothalamus, act directly on GnRH neurons to stimulate the release of GnRH. researchgate.netnih.gov This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for puberty, fertility, and the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
Beyond its central role in reproduction, the kisspeptin/KISS1R system is implicated in a variety of other functions, including the regulation of metabolism, cardiovascular function, and even emotional and reproductive behavior. wikipedia.org The widespread expression of both kisspeptin and its receptor in various peripheral tissues, such as the ovaries, testes, placenta, and pancreas, suggests a broad range of direct and indirect regulatory actions throughout the body. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C38H61N9O15 |
|---|---|
Molecular Weight |
883.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C38H61N9O15/c1-19(2)15-22(41-32(55)23(17-48)42-34(57)30(20(3)50)44-28(51)16-39)31(54)43-24(18-49)35(58)46-13-5-8-26(46)37(60)47-14-6-9-27(47)36(59)45-12-4-7-25(45)33(56)40-21(38(61)62)10-11-29(52)53/h19-27,30,48-50H,4-18,39H2,1-3H3,(H,40,56)(H,41,55)(H,42,57)(H,43,54)(H,44,51)(H,52,53)(H,61,62)/t20-,21+,22+,23+,24+,25+,26+,27+,30+/m1/s1 |
InChI Key |
ANGOCTQQCKYVPZ-FTBSUAHMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
Chemical and Physical Properties of Kisspeptin Peptides
The various kisspeptin (B8261505) peptides are derived from the cleavage of the 145-amino acid preprokisspeptin. The most abundant and well-studied forms are Kp-54, Kp-14, Kp-13, and Kp-10. All these peptides share a common C-terminal 10-amino acid sequence, which is the minimal fragment required for binding to and activating the KISS1R.
While the user requested information specifically on "Kisspeptin-9", a comprehensive search of scientific literature and databases reveals a lack of definitive information on a naturally occurring, biologically active 9-amino acid kisspeptin fragment. The GPCRdb database lists a sequence for "this compound" as "GTSLSPPPE"; however, this sequence lacks the critical C-terminal RF-amide motif essential for the activity of all known kisspeptins. Furthermore, the database provides no bioactivity data for this peptide. It is therefore likely that "this compound" as an entity is either a synthetic peptide, a database artifact, or a misnomer for other kisspeptin fragments.
For the purpose of providing accurate and relevant information, the following table details the properties of the well-established human kisspeptin-10 (B1632629), which represents the core active sequence.
| Property | Value |
| Name | Kisspeptin-10 (Kp-10) |
| Amino Acid Sequence | Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 |
| Molecular Formula | C63H83N17O14 |
| Molecular Weight | 1302.44 g/mol |
Mechanism of Action of Kisspeptin
Receptor Binding and Activation
Kisspeptins exert their effects by binding to and activating their cognate receptor, KISS1R, a G-protein coupled receptor (GPCR). researchgate.net The binding of any of the kisspeptin (B8261505) fragments to KISS1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. nih.gov
Modulation of Gonadotropin Secretion (LH and FSH)
Signal Transduction Pathways
Upon activation, KISS1R primarily couples to the Gq/11 family of G proteins. nih.gov This coupling triggers the activation of phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). karger.comnih.gov
IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. karger.comnih.gov DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). nih.gov These events, in turn, can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. The activation of these signaling cascades ultimately results in the depolarization of the neuron and the secretion of neurotransmitters like GnRH.
Physiological Roles of Kisspeptin 9 in Reproduction
Puberty Onset and Progression
The initiation of puberty is a complex process marked by the reawakening of the hypothalamic-pituitary-gonadal (HPG) axis. Kisspeptin (B8261505) signaling is an essential component of this activation, acting as a key gatekeeper for the commencement of sexual maturation. nih.govnih.gov
Mechanisms of Pubertal Activation of the HPG Axis
The activation of the HPG axis at puberty is driven by a significant increase in the pulsatile release of GnRH. nih.gov Kisspeptin neurons directly stimulate GnRH neurons, which in turn leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govfrontiersin.org This surge in gonadotropins acts on the gonads to stimulate the production of sex steroids, initiating the physical changes associated with puberty. youtube.com
Studies have shown that the administration of kisspeptin can advance the onset of puberty in various species. frontiersin.org Conversely, mutations that inactivate the KISS1R gene are associated with a failure to undergo puberty, a condition known as idiopathic hypogonadotropic hypogonadism. nih.gov This underscores the indispensable role of kisspeptin signaling in this developmental milestone. The activation of the HPG axis is not triggered by kisspeptin alone, but rather, kisspeptin acts as a critical amplifier of the signals that lead to the sustained GnRH secretion required for pubertal progression. frontiersin.org
| Key Findings on Kisspeptin's Role in HPG Axis Activation | Reference |
| Kisspeptin directly stimulates GnRH neurons to release GnRH. | nih.gov |
| Inactivating mutations in the kisspeptin receptor (KISS1R) lead to a failure to enter puberty. | nih.gov |
| Kisspeptin is considered an amplifier of the pubertal GnRH surge rather than the sole trigger. | frontiersin.org |
Regulation of Kiss1 Gene Expression During Pubertal Development
The expression of the Kiss1 gene, which encodes the kisspeptin peptides, is tightly regulated during the transition into puberty. escholarship.org Before puberty, the Kiss1 gene is kept in a repressed state. This repression is lifted at the onset of puberty, leading to a significant increase in kisspeptin production. pfmjournal.org
Epigenetic modifications play a crucial role in this regulatory process. escholarship.org During the prepubertal period, repressive epigenetic marks on the Kiss1 promoter region inhibit its transcription. pfmjournal.org As puberty approaches, a shift occurs where these repressive marks are removed and replaced by activating marks, leading to the initiation of Kiss1 gene expression. escholarship.org This transition from a repressed to an activated state is a key event that allows for the pubertal increase in kisspeptin and the subsequent activation of the HPG axis. escholarship.orgpfmjournal.org
Several transcriptional factors have been identified that either activate or repress the Kiss1 promoter. nih.gov The balance between these activators and repressors is thought to be a critical determinant of the timing of puberty. nih.gov
Female Reproductive Physiology
In females, kisspeptin plays a continuous and vital role in regulating various aspects of reproductive function beyond puberty, including the menstrual cycle and fertility. frontiersin.org
Follicle Development Regulation
Kisspeptin is involved in the regulation of follicular development within the ovary. frontiersin.org The pulsatile release of GnRH, driven by kisspeptin, leads to the secretion of FSH and LH, which are essential for the growth and maturation of ovarian follicles. nih.gov Studies have indicated that kisspeptin may also have direct effects on the ovary. nih.govfrontiersin.org
Research in various animal models has shown that kisspeptin administration can stimulate follicular development. nih.gov In sheep, for instance, kisspeptin has been shown to promote the development of preantral follicles by modulating the expression of genes involved in steroidogenesis. nih.gov Furthermore, in vitro studies have demonstrated that adding kisspeptin to the culture medium can promote the maturation of follicles and increase the number of secondary follicles. cambridge.orgresearchgate.net The expression of both kisspeptin and its receptor has been observed in granulosa and theca cells of growing follicles, suggesting a local role in ovarian function. cambridge.orgnih.gov
| Research Findings on Kisspeptin and Follicle Development | Species/Model | Key Finding | Reference |
| In vitro culture | Human | Kisspeptin promoted the maturation of ovarian primordial follicles. | cambridge.org |
| In vitro culture | Sheep | Kisspeptin promoted the development of preantral follicles and modulated steroidogenesis. | nih.gov |
| In vivo study | Cow | Administration of full-length kisspeptin stimulated follicular development. | nih.gov |
| In vitro culture | Goat | Kisspeptin facilitated the development of primordial follicles into primary and secondary follicles. | researchgate.net |
Oocyte Maturation Processes
Kisspeptin signaling is also implicated in the final stages of oocyte maturation. frontiersin.org This process is critical for rendering the oocyte competent for fertilization. The preovulatory surge of LH, which is triggered by a surge of GnRH, is the primary hormonal signal for oocyte maturation. oup.com Given that kisspeptin is a potent stimulator of the GnRH surge, it plays a crucial indirect role in this process. tandfonline.com
In addition to its central effects, there is evidence for a direct action of kisspeptin on the oocyte itself. frontiersin.org The kisspeptin receptor is expressed in oocytes, and studies have shown that kisspeptin can promote oocyte maturation in vitro. cambridge.orgfrontiersin.org This suggests that ovarian-derived kisspeptin may act in a paracrine or autocrine manner to influence the final stages of oocyte development. frontiersin.org In clinical settings, kisspeptin has been investigated as a novel agent to trigger oocyte maturation during in vitro fertilization (IVF) cycles, highlighting its potential therapeutic applications. nih.govresearchgate.netyoutube.com
Ovulation Control
Ovulation, the release of a mature egg from the ovary, is a key event in the female reproductive cycle and is triggered by the preovulatory LH surge. oup.com Kisspeptin neurons are instrumental in generating this surge. bioone.org In response to high levels of estrogen during the late follicular phase, there is a massive release of kisspeptin in a specific region of the hypothalamus. oup.com This kisspeptin surge drives the large-scale release of GnRH, which in turn elicits the LH surge from the pituitary, leading to ovulation. oup.combioone.org
The blockade of kisspeptin receptors has been shown to prevent the LH surge and ovulation, confirming the critical role of this signaling pathway. bioone.org Therefore, kisspeptin acts as a final common pathway for the hormonal signals that converge to initiate the ovulatory cascade. nih.gov
Menstrual Cycle Regulation
Kisspeptin is a critical regulator of the menstrual cycle, acting as a key intermediary between sex steroid levels and the feedback mechanisms that control gonadotropin-releasing hormone (GnRH) secretion. njmonline.nlmdpi.com Serum kisspeptin levels fluctuate throughout the different phases of the menstrual cycle. njmonline.nlresearchgate.net Studies have shown that serum kisspeptin concentrations significantly increase in the preovulatory phase compared to the early follicular phase. njmonline.nlresearchgate.net One study observed that after being low for the first five days of the cycle, the first surge of kisspeptin appeared on the 11th day, when the dominant follicle reached approximately 1.2 cm in diameter. A second, smaller surge was noted around the 14th day. nih.gov
This dynamic pattern suggests a role for kisspeptin in triggering the preovulatory luteinizing hormone (LH) surge. njmonline.nl The positive feedback action of estradiol (B170435) on GnRH release, which is necessary for the LH surge and subsequent ovulation, is mediated by kisspeptin, as GnRH neurons themselves lack estrogen receptors. njmonline.nlnih.gov Kisspeptin neurons, however, do express estrogen receptors, allowing them to respond to rising estradiol levels and stimulate GnRH release. njmonline.nl The response to exogenous kisspeptin administration also varies by cycle phase, with the largest LH response observed in preovulatory women, further supporting its role in ovulation. nih.gov
Table 1: Serum Kisspeptin and Estradiol Levels Across the Menstrual Cycle An interactive table detailing the fluctuating levels of serum kisspeptin and estradiol during the early follicular, preovulatory, and luteal phases of the menstrual cycle.
| Phase | Serum Kisspeptin (nmol/l) | Serum Estradiol (pg/ml) |
|---|---|---|
| Early Follicular | 312.33 ± 21.05 | 45.85 ± 5.34 |
| Preovulatory | 472.46 ± 17.82 | 79.07 ± 7.45 |
| Luteal | 724.79 ± 36.85 | Not specified |
(Data sourced from a study on 30 healthy female students. researchgate.net)
Male Reproductive Physiology
The kisspeptin system is integral to male reproductive function, with evidence pointing to its involvement in the regulation of testicular steroidogenesis, spermatogenesis, sperm function, and reproductive behaviors. nih.govfrontiersin.org
Leydig Cell Function Modulation
Kisspeptin and its receptor, KISS1R, are expressed in the testes, specifically in Leydig cells, which are responsible for producing testosterone (B1683101). nih.govmdpi.com Studies in mice have shown that kisspeptin expression in Leydig cells increases during pubertal development. nih.gov Luteinizing hormone (LH) appears to regulate the levels of kisspeptin in these cells. nih.gov Research suggests that the kisspeptin system can act in an autocrine manner within Leydig cells to modulate their function. nih.gov In vitro studies on isolated Leydig cells have demonstrated that treatment with Kisspeptin-10 (B1632629) (Kp-10) enhances the expression of both KISS1 and KISS1R genes and promotes testosterone secretion. nih.gov Furthermore, Kp-10 has been shown to induce the expression of genes involved in the cytoskeletal-nucleoskeletal pathway in Leydig cells, which is associated with increased histone acetylation and gene expression. nih.gov However, the direct effects on testosterone can be complex; some studies using Kp-10 have reported a decrease in testosterone levels, suggesting the effects may be dose-dependent or vary by context. frontiersin.org
Spermatogenesis Regulation
The kisspeptin/KISS1R system is considered a fundamental gatekeeper of spermatogenesis in mammals. nih.gov The expression of KISS1 and KISS1R in the testes coincides with the formation of spermatozoa, indicating a direct link. nih.gov While the central action of kisspeptin on the Hypothalamic-Pituitary-Gonadal (HPG) axis is a primary driver of spermatogenesis, local actions within the testis also play a significant role. nih.govnih.gov In some animal models, such as the amphibian Pelophylax esculentus, kisspeptin has been shown to accelerate the progression of germ cells. nih.gov However, some studies in rats have indicated that continuous, long-term administration of kisspeptin can lead to testicular degeneration, possibly due to desensitization of the HPG axis. mdpi.com This suggests that the role of kisspeptin in spermatogenesis is complex, potentially acting as both a local inductor and a central regulator whose effects depend on the pattern of administration. nih.gov
Sperm Function and Quality Modulation
Beyond spermatogenesis, kisspeptin directly influences the function and quality of mature sperm. mdpi.comnih.gov Both kisspeptin and its receptor, KISS1R, have been identified in human spermatozoa, primarily localized in the head, neck, and midpiece. nih.govnih.gov This localization is significant as these regions are crucial for oocyte-sperm fusion and flagellar movement. mdpi.com
In vitro studies have demonstrated that exposure to kisspeptin can modulate key sperm functions:
Intracellular Calcium ([Ca2+]i): Kisspeptin induces a slow and sustained increase in intracellular calcium concentration in sperm cells. mdpi.comnih.gov Calcium is a critical second messenger in sperm, regulating motility, capacitation, and the acrosome reaction. youtube.com
Motility and Hyperactivation: Kisspeptin has been shown to modulate sperm progressive motility, sometimes causing a biphasic response with both stimulatory and inhibitory effects. nih.gov It also induces transient sperm hyperactivation, a vigorous swimming pattern necessary for fertilization. nih.gov
Semen Quality: A study involving a large cohort of healthy men found that kisspeptin levels were significantly higher in seminal plasma than in blood plasma. researchgate.net Furthermore, there was a positive association between the total amount of kisspeptin in semen and sperm concentration, total sperm number, and total motile sperm count. mdpi.com
Table 2: Effects of In Vitro Kisspeptin Administration on Human Sperm An interactive table summarizing the observed effects of kisspeptin on key parameters of human sperm function.
| Sperm Parameter | Observed Effect of Kisspeptin | Reference |
|---|---|---|
| Intracellular Calcium ([Ca2+]i) | Slow, progressive, and sustained increase | mdpi.comnih.gov |
| Progressive Motility | Modulated with a biphasic (stimulatory and inhibitory) response | nih.gov |
| Hyperactivation | Transiently induced | nih.gov |
| Acrosome Reaction | No induction observed | nih.gov |
(Data sourced from Pinto et al., 2012)
Influence on Reproductive Behaviors
Kisspeptin signaling is not confined to hormonal regulation but also extends to influencing reproductive and emotional behaviors. youtube.comnih.gov Beyond the hypothalamus, kisspeptin and its receptor are expressed in limbic and paralimbic brain regions, which are key areas for controlling mood and behavior. nih.gov In studies involving healthy men, the administration of kisspeptin was found to enhance activity in limbic brain areas, such as the anterior and posterior cingulate and amygdala, in response to sexual stimuli. youtube.comnih.gov This suggests that kisspeptin can modulate brain circuits associated with sexual arousal and motivation. nih.gov Interestingly, these effects on sexual motivation in male rodents appeared to be independent of changes in circulating testosterone levels, pointing to a direct neural role for kisspeptin in driving reproductive behaviors. nih.gov
Emerging Roles of Kisspeptin 9 Beyond the Hpg Axis
Non-Reproductive Neural Circuit Modulation
Beyond the hypothalamus, kisspeptin (B8261505) and its receptor, KISS1R, are expressed in various other brain regions, pointing to a broader neuromodulatory role. oup.comescholarship.orgnih.gov These extra-hypothalamic sites include key areas of the limbic system, such as the medial amygdala (MeA), bed nucleus of the stria terminalis (BnST), and lateral septum, as well as the hippocampus. frontiersin.orgnih.gov The presence of kisspeptin signaling components in these regions suggests functions related to integrating reproductive physiology with behavior, emotion, and other homeostatic processes. bohrium.comnih.gov
Synaptic Transmission Effects
Kisspeptin signaling extends beyond hypothalamic GnRH neurons, with both the peptide and its receptor found in key limbic and paralimbic brain regions. bioscientifica.comresearchgate.net This distribution provides the framework for its role in modulating synaptic activity and neuronal circuits that govern behavior and emotion. oup.com Kisspeptin enhances ionotropic glutamatergic and GABAergic transmission to GnRH neurons, leading to their depolarization. researchgate.net Research also points to established interactions between kisspeptin and other neurotransmitter systems, including GABA and nitric oxide pathways, suggesting a broader role in synaptic modulation. nih.gov
Influence on Oxytocin (B344502) and Vasopressin Secretion
Studies in late-pregnant rats have revealed a direct influence of kisspeptin on the neurosecretory cells responsible for oxytocin and vasopressin release. During this period, kisspeptin expression increases in neurons that project to the oxytocin system. nih.gov
Oxytocin: Direct administration of kisspeptin into the supraoptic nucleus (SON) of the hypothalamus increases the action potential firing rate of oxytocin neurons. This effect is associated with an increase in the neurons' excitability immediately following each action potential, rather than a change in the baseline membrane potential. nih.gov
Vasopressin: In the same studies, kisspeptin administration did not significantly alter the firing rate of continuously-active vasopressin neurons in either late-pregnant or non-pregnant rats, suggesting a more selective or context-dependent role in modulating vasopressin secretion compared to its effects on oxytocin. nih.gov
Role in Behavioral and Emotional Control
An expanding body of research in both animals and humans demonstrates that kisspeptin is a key neuromodulator of behavioral and emotional states, integrating these functions with the reproductive axis. oup.comresearchgate.net The expression of kisspeptin and its receptor in limbic structures like the amygdala, hippocampus, and thalamus underpins this role. bioscientifica.comkarger.com
Mood and Emotion: In humans, kisspeptin administration has been shown to enhance brain activity in limbic regions specifically in response to sexual and couple-bonding imagery. nih.gov This enhanced activity correlates with psychometric measures of reward and mood. nih.gov Furthermore, kisspeptin can attenuate negative mood; it enhances activity in prefrontal regions involved in negative-mood regulation when viewing negative images and has been observed to reduce self-reported negative mood. bioscientifica.comnih.gov Rodent studies align with these findings, showing that kisspeptin can induce antidepressant-like actions, potentially via adrenergic and serotonergic systems. nih.gov
Anxiety: The role of kisspeptin in anxiety is complex, with some conflicting data from animal studies. One study reported that central administration of kisspeptin-8 in male rats had anxiogenic effects. nih.gov However, other animal studies have suggested neutral or even anxiety-dampening effects. karger.com Importantly, recent human studies have provided clarity, demonstrating that intravenous administration of a biologically active dose of kisspeptin-54 did not affect behavioral, biochemical (cortisol levels), or physiological measures of anxiety in men or women. oup.comendocrine-abstracts.org
Table 1: Research Findings on Kisspeptin's Role in Behavioral and Emotional Control
| Area of Control | Key Research Finding | Model | Reference |
|---|---|---|---|
| Emotional Processing | Enhanced limbic brain activity (amygdala, hippocampus) in response to sexual and bonding stimuli. | Human (fMRI) | nih.gov |
| Mood Regulation | Attenuated negative mood and enhanced prefrontal activity in response to negative images. | Human (fMRI, Psychometrics) | bioscientifica.comnih.gov |
| Anxiety | Administration of kisspeptin-54 did not alter state anxiety or circulating cortisol levels. | Human (Clinical Study) | oup.comendocrine-abstracts.org |
| Antidepressant-like Effects | Kisspeptin induces antidepressant-like actions through adrenergic and serotonergic systems. | Rodent | nih.gov |
Peripheral and Tissue-Specific Functions
Placental Function
Kisspeptin and its receptor, KISS1R, are abundantly expressed in the placenta and play a fundamental role in regulating placentation, particularly trophoblast invasion. nih.govfrontiersin.org Dysregulation of this system is implicated in several pregnancy complications. frontiersin.orgphysiology.org
The invasion of placental trophoblasts into the uterine wall is a highly regulated process crucial for fetal development. nih.gov Kisspeptin acts as a key paracrine inhibitor of excessive trophoblast migration. oup.com In humans, kisspeptin is primarily produced by the syncytiotrophoblast, while KISS1R is expressed on the invading extravillous trophoblasts. nih.gov Studies show that kisspeptin represses trophoblast invasion and migration, in part by decreasing the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes essential for breaking down the extracellular matrix. oup.commdpi.comphysiology.org The shortest isoform, Kp-10, appears to have the most potent invasion-inhibiting effects. nih.gov This regulatory role suggests that kisspeptin helps to safeguard physiological placentation by ensuring invasion is controlled in both time and space. nih.govoup.com
Bone Health Regulation
Emerging evidence from both in vitro and human in vivo studies indicates that kisspeptin directly influences bone metabolism. nih.govmdpi.com This function appears to be independent of its effects on downstream sex steroids. nih.govresearchgate.net
Osteoblast Activity: In vitro, kisspeptin has been shown to promote the differentiation of osteoblast progenitors. nih.govresearchgate.net Treatment of human bone marrow mesenchymal stem cells with kisspeptin increased alkaline phosphatase levels, a marker of osteoblastogenesis, by 41.1%. nih.govsemanticscholar.org A clinical study in healthy men confirmed these findings, showing that acute kisspeptin administration increased levels of the bone formation marker osteocalcin (B1147995) by over 20%. nih.govimperial.nhs.ukimperial.ac.uk This suggests kisspeptin stimulates the development of new bone-forming cells. mdpi.com
Osteoclast Activity: Kisspeptin also acts to inhibit bone resorption. In laboratory settings, kisspeptin robustly inhibited the activity of bone-destroying osteoclasts in a dose-dependent manner, with a reduction in resorptive activity of up to 53.4%. nih.govresearchgate.netresearchgate.net This dual action—promoting bone formation while inhibiting bone resorption—suggests a favorable role for kisspeptin in uncoupling bone turnover and maintaining skeletal homeostasis. semanticscholar.orgimperial.nhs.uk
Table 2: Research Findings on Kisspeptin's Role in Bone Health
| Cell Type | Effect of Kisspeptin | Key Finding/Metric | Model | Reference |
|---|---|---|---|---|
| Osteoblasts (Progenitors) | Promotes differentiation (Osteoblastogenesis) | 41.1% increase in alkaline phosphatase activity | Human Mesenchymal Stem Cells (in vitro) | nih.govresearchgate.net |
| Osteoblasts | Increases activity marker | ~24% increase in carboxylated osteocalcin | Human (in vivo) | nih.govsemanticscholar.org |
| Osteoclasts | Inhibits resorptive activity | Up to 53.4% inhibition of bone resorption | Human Osteoclasts (in vitro) | nih.govresearchgate.netresearchgate.net |
Endometriosis Pathophysiology (mechanistic insights)
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. nih.gov Kisspeptin signaling appears to be involved in the pathophysiology of this disease, particularly concerning tissue invasion and lesion establishment. nih.govresearchgate.net
The mechanism is linked to kisspeptin's role in regulating cell invasion via matrix metalloproteinases (MMPs). endonews.comnih.gov Research indicates that women with endometriosis have altered, often lower, levels of kisspeptin and its receptor, KISS1R, in both eutopic and ectopic endometrial tissues. nih.govendonews.com This downregulation of the KISS1/KISS1R system is hypothesized to relieve the normal suppression of MMP-2 and MMP-9. endonews.com With reduced kisspeptin-mediated inhibition, the activity of these MMPs may increase, enhancing the degradation of the extracellular matrix and facilitating the invasion and migration of endometrial cells to ectopic locations. mdpi.comendonews.com Studies have shown that lower KISS1 immunoreactivity is particularly pronounced in more invasive forms of the disease, such as deep infiltrating endometriosis and endometriomas, compared to superficial lesions. endonews.com Therefore, a deficiency in local kisspeptin signaling may be a key mechanistic factor contributing to the aggressive progression of endometriosis. mdpi.comnih.gov
Other Organ Systems (e.g., Pancreas, Liver, Respiratory System)
Pancreas
The expression of both kisspeptin (KISS1) and its receptor (KISS1R) has been identified in human and murine pancreatic islets, specifically co-localizing with both insulin-producing β-cells and glucagon-producing α-cells. biosyn.comresearchgate.net This localization suggests a direct role for kisspeptins in regulating pancreatic endocrine function.
Research into the effects of kisspeptins on insulin (B600854) secretion has yielded conflicting results, with the peptide's action appearing to be concentration-dependent. Some studies report that kisspeptin administration enhances glucose-stimulated insulin secretion (GSIS). researchgate.netbioscientifica.comnih.gov For instance, in healthy men, an infusion of kisspeptin was shown to increase insulin secretion in response to an intravenous glucose load. researchgate.netfrontiersin.org In vitro studies on human pancreatic islets have corroborated these findings, demonstrating that kisspeptin can directly stimulate GSIS. researchgate.net
Conversely, other studies have indicated that kisspeptin can inhibit GSIS, particularly at lower, nanomolar concentrations. nih.govfrontiersin.org This inhibitory effect appears to be mediated through the KISS1R on pancreatic β-cells. nih.gov A proposed mechanism involves a hepato-pancreatic circuit where glucagon (B607659) stimulates the liver to produce kisspeptin, which then acts on the pancreas to suppress insulin secretion. nih.govnih.govnih.govnih.gov
Table 1: Effects of Kisspeptin Fragments on Pancreatic Insulin Secretion
| Kisspeptin Fragment(s) | Model System | Concentration | Observed Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Reference(s) |
| Kisspeptin | Healthy Men (in vivo) | 1 nmol/kg/hr | Enhanced | researchgate.netfrontiersin.org |
| Kisspeptin | Human Islets (in vitro) | 2.7 nM | Enhanced | researchgate.net |
| Kisspeptin-54, -13, -10 | Human, Pig, Rat, and Mouse Islets (in vitro) | Not specified | Augmented | researchgate.net |
| Kisspeptin | Mouse Islets (in vitro) | Nanomolar (nM) | Inhibited | nih.govfrontiersin.org |
| Kisspeptin | Mouse Islets (in vitro) | Micromolar (µM) | Stimulated | frontiersin.org |
| Kisspeptin-13 | Perfused Rat Pancreas (in vitro) | Not specified | Inhibited | oup.com |
This table summarizes findings on various kisspeptin fragments, as specific data for Kisspeptin-9 is not available.
Liver
The liver is a significant site of both kisspeptin expression and action, with emerging evidence pointing to its role in hepatic metabolism and disease. nih.gov Studies have shown that the liver produces kisspeptin, and its expression is increased in models of obesity and type 2 diabetes. nih.govwikipedia.org
A key area of research is the role of kisspeptin in non-alcoholic fatty liver disease (NAFLD). Activation of the hepatic KISS1R has been shown to have therapeutic effects in mouse models of NAFLD, protecting against the development of hepatic steatosis (fatty liver) and reducing the progression to non-alcoholic steatohepatitis (NASH) and fibrosis. biosyn.comresearchgate.netnih.govwikipedia.org In mice fed a high-fat diet, treatment with a kisspeptin analog led to a reduction in liver fat and markers of liver damage. biosyn.comnih.gov
Furthermore, kisspeptin signaling appears to play a role in regulating hepatic fibrosis. In studies using human liver slices from fibrotic livers, a potent kisspeptin analog was found to reduce fibrogenic and inflammatory markers. youtube.com Mechanistically, kisspeptin signaling in hepatic stellate cells (the primary cells responsible for liver fibrosis) has been shown to downregulate the pro-fibrotic transforming growth factor-β (TGFβ) pathway. youtube.com
Table 2: Effects of Kisspeptin Analogs on Liver Disease Markers in Animal Models
| Kisspeptin Analog | Animal Model | Condition | Key Findings | Reference(s) |
| Kisspeptin Agonist (KPA) | High-Fat Diet-Fed Mice | NAFLD | Protected against hepatic steatosis; Reduced markers of lipogenesis, inflammation, and fibrosis. | wikipedia.org |
| Kisspeptin Analog (TAK-448) | Mice with NASH | NASH and Fibrosis | Improved liver fibrosis and markers of liver damage. | nih.gov |
| Kisspeptin Analog (KPA) | Human Precision-Cut Liver Slices (hPCLS) from fibrotic livers | Liver Fibrosis | Reduced fibrogenic and inflammatory markers; Decreased collagen secretion. | youtube.com |
This table presents data on kisspeptin analogs, as specific quantitative data for this compound is not available in the reviewed literature.
Respiratory System
The role of kisspeptin in the respiratory system is a relatively new area of investigation, and consequently, the data are more limited compared to the pancreas and liver. However, initial studies suggest a potential regulatory function in airway physiology and pathology.
Both kisspeptin and its receptor, KISS1R, have been found to be expressed in human lung tissue, particularly in airway smooth muscle (ASM) cells. nih.gov Interestingly, the expression of both KISS1 and KISS1R was found to be lower in ASM cells from women and individuals with asthma compared to their healthy counterparts. nih.gov
In vitro studies have shown that kisspeptin fragments, specifically Kisspeptin-10 (B1632629), can inhibit the proliferation of human ASM cells. nih.gov This anti-proliferative effect is relevant to asthma, where ASM remodeling is a key feature. Furthermore, in a mouse model of asthma, administration of Kisspeptin-10 was shown to alleviate airway hyperresponsiveness and airway remodeling. frontiersin.org These findings suggest a protective role for kisspeptin signaling in the airways. Another study using a kisspeptin receptor knockout mouse model observed an increased accumulation of airway-associated adipose tissue, although the direct functional consequences of this finding are yet to be fully elucidated.
Table 3: Effects of Kisspeptin-10 on Airway Smooth Muscle and Asthma Models
| Kisspeptin Fragment | Model System | Condition | Observed Effect | Reference(s) |
| Kisspeptin-10 | Human Airway Smooth Muscle Cells (in vitro) | PDGF-induced proliferation | Mitigated proliferation | nih.gov |
| Kisspeptin-10 | Mouse Model of Asthma (in vivo) | Allergen-induced asthma | Alleviated airway hyperresponsiveness and remodeling | frontiersin.org |
| Kisspeptin-13 | Mouse Model of Pulmonary Fibrosis (in vivo) | Bleomycin-induced fibrosis | Ameliorated lung abnormalities and collagen deposition |
This table focuses on findings related to Kisspeptin-10 and -13, as specific data for this compound in the respiratory system is not available.
Comparative Endocrinology of Kisspeptin 9 Systems
Evolutionary Conservation of Kisspeptin (B8261505) and KISS1R
The fundamental components of the kisspeptin signaling system, the kisspeptin peptide and its receptor (KISS1R, also known as GPR54), show significant conservation throughout vertebrate evolution. Phylogenetic studies suggest that the multiplicity of kisspeptin (Kiss) and receptor (KissR) genes found in various species likely arose from two rounds of whole-genome duplication that occurred early in vertebrate history. nih.govresearchgate.net This process may have initially produced up to four paralogous genes for both the ligand and the receptor, which were then subject to independent gene losses during the evolution of different lineages. nih.govnih.gov
A key feature of this conservation is the C-terminal decapeptide sequence of kisspeptin (kisspeptin-10), which is the minimal fragment required for receptor activation. oup.com This ten-amino-acid sequence is strikingly conserved across vertebrate species, a fact that has likely permitted the evolutionary flexibility observed in the pairing of different kisspeptin and receptor types. nih.govresearchgate.netoup.com The functional importance of specific amino acid residues is underscored by clinical findings in humans, where mutations responsible for hypogonadotropic hypogonadism are frequently located at highly conserved positions within the KISS1R protein. nih.govresearchgate.net In contrast, less conserved regions of the receptor, particularly in the intracellular domains, may account for differences in signaling pathways observed between vertebrate groups. nih.gov
Diversity of Kisspeptin Systems Across Vertebrates
Despite the conservation of its core components, the kisspeptin system exhibits considerable diversity in its genetic makeup, neuroanatomical organization, and functional roles across different vertebrate classes.
While mammals typically possess a single Kiss1 gene and one corresponding receptor (Kiss1r), non-mammalian vertebrates often feature a more complex array of kisspeptin-related genes. nih.govnih.gov This genetic diversity is a product of the distinct evolutionary paths taken by different vertebrate lineages following early genome duplications. nih.gov
Fish: Teleost fish commonly have two kisspeptin genes, kiss1 and kiss2, and can have up to three or even four distinct receptors (kissr1, kissr2, kissr3, etc.). nih.govoup.comfrontiersin.org However, some species, like pufferfish, have lost the kiss1 gene and retain only kiss2. nih.gov In zebrafish, these two systems have distinct functions; for instance, Kiss1 stimulates the electrical activity of certain GnRH neurons, while Kiss2 can be inhibitory. frontiersin.orgnih.gov
Amphibians: The complexity of the system is also evident in amphibians. The frog Xenopus, for example, possesses three kisspeptin genes: Kiss1a, Kiss1b, and Kiss2. oup.comoup.com
Birds: The kisspeptin system in birds represents a unique evolutionary trajectory. Current evidence suggests that the Kiss1 gene was lost in the avian lineage, although a non-functional pseudogene may remain. researchgate.netnih.gov Despite the apparent absence of an endogenous gene, kisspeptin-like immunoreactivity has been detected in the brains of some bird species, and administration of mammalian kisspeptin can stimulate the release of luteinizing hormone (LH), suggesting a conserved functional response. nih.gov
Rodents and Primates: In stark contrast to the diversity in non-mammalian species, most mammals, including rodents and primates, have a simplified system with one gene for kisspeptin (Kiss1 or KISS1) and one for its receptor (Kiss1r or KISS1R). nih.govnih.govnih.gov An interesting exception is the platypus, a monotreme, which has retained both Kiss1 and Kiss2 genes. oup.com
| Vertebrate Group | Kisspeptin Genes (Kiss) | Kisspeptin Receptors (Kissr) |
|---|---|---|
| Fish (Teleosts) | Kiss1, Kiss2 (some species lost Kiss1) nih.gov | Up to 3-4 (e.g., Kissr1, Kissr2, Kissr3) nih.govfrontiersin.org |
| Amphibians (Xenopus) | Kiss1a, Kiss1b, Kiss2 oup.comoup.com | Multiple forms nih.gov |
| Birds | Gene lost (pseudogene may exist) researchgate.netnih.gov | - |
| Rodents (Mouse, Rat) | Kiss1 nih.govnih.gov | One (Kiss1r) nih.govnih.gov |
| Primates (Human, Monkey) | KISS1 nih.govharvard.edu | One (KISS1R) nih.govharvard.edu |
| Monotremes (Platypus) | Kiss1, Kiss2 oup.com | Multiple forms oup.com |
The anatomical location of kisspeptin-producing neurons and the other neuropeptides they co-express also vary significantly across species, reflecting functional specializations. In mammals, two primary populations of kisspeptin neurons are consistently found in the hypothalamus: a rostral group in the preoptic area (POA) and a caudal group in the arcuate nucleus (ARC). nih.govoup.com
Rodents: In rodents, the rostral population is concentrated in the anteroventral periventricular nucleus (AVPV), a region critical for mediating the positive feedback of estrogen that triggers the preovulatory LH surge. nih.govoup.com The caudal population in the ARC is primarily involved in the steroid negative feedback loop that governs tonic GnRH release. nih.gov These ARC neurons are famously characterized by their co-expression of neurokinin B (NKB) and dynorphin, and are thus termed KNDy neurons. nih.govfrontiersin.org
Primates: Primates, including humans, also have kisspeptin neurons in the preoptic area and the arcuate nucleus (referred to as the infundibular nucleus in humans). frontiersin.orgoup.com While NKB co-expression in the arcuate nucleus is a conserved feature, there are notable differences from rodents. nih.gov For example, dynorphin is less commonly co-expressed in human kisspeptin neurons, and galanin, present in mouse KNDy cells, is not found in their human counterparts. nih.gov Instead, human kisspeptin neurons co-express a different set of neuropeptides, including substance P and cocaine- and amphetamine-regulated transcript (CART), highlighting significant species differences in the neurochemical regulation of reproduction. nih.gov
Fish: The distribution in fish differs substantially from the mammalian plan. In zebrafish, kiss1-expressing neurons are found in the habenula, while kiss2 neurons are located in the hypothalamus. plos.org Furthermore, a direct anatomical link between kisspeptin fibers and GnRH neurons is not always apparent in many teleost species, suggesting more complex or indirect regulatory pathways compared to mammals. frontiersin.org
| Species Group | Rostral Kisspeptin Population | Caudal Kisspeptin Population | Key Neuropeptide Co-expression (in Caudal Population) |
|---|---|---|---|
| Rodents (Mouse, Rat) | Anteroventral Periventricular Nucleus (AVPV) / RP3V nih.gov | Arcuate Nucleus (ARC) nih.gov | Neurokinin B (NKB), Dynorphin, Galanin nih.govnih.gov |
| Primates (Human, Monkey) | Preoptic Area (POA) frontiersin.orgoup.com | Arcuate Nucleus (Infundibular Nucleus in humans) frontiersin.orgoup.com | Neurokinin B (NKB), Dynorphin (less common in humans), Substance P, CART, Proenkephalin nih.govnih.gov |
| Fish (Zebrafish) | - (Kiss1 in habenula) plos.org | - (Kiss2 in hypothalamus) plos.org | - |
Future Directions and Unanswered Questions in Kisspeptin-9 Research
While the broader family of kisspeptin peptides has been the subject of extensive research, establishing its critical role in reproductive neuroendocrinology, the specific isoform this compound remains a largely enigmatic entity. The scientific literature contains a significant gap regarding the unique physiological functions and characteristics of this particular peptide. Consequently, future research is poised to explore fundamental questions across the spectrum of its biology, from molecular interactions to its potential therapeutic applications. The following sections outline key areas where focused investigation is required to build a comprehensive understanding of this compound.
Q & A
Q. What is the functional role of Kisspeptin-9 in the hypothalamic-pituitary-gonadal (HPG) axis, and how can its signaling mechanisms be experimentally validated?
this compound, a truncated form of kisspeptin, binds to the GPR54 receptor to stimulate gonadotropin-releasing hormone (GnRH) secretion. Methodologically, researchers can use in vivo models (e.g., transgenic mice lacking GPR54) to assess reproductive phenotypes or in vitro assays (e.g., calcium flux measurements in transfected HEK293 cells) to validate receptor-ligand dynamics . Key experiments include quantifying luteinizing hormone (LH) pulses post-administration and comparing wild-type vs. knockout models.
Q. What standardized methodologies are recommended for quantifying this compound in biological samples?
Enzyme-linked immunosorbent assays (ELISAs) with high specificity for the C-terminal decapeptide sequence of this compound are commonly used. However, cross-reactivity with longer kisspeptin isoforms (e.g., Kisspeptin-54) must be controlled via liquid chromatography-mass spectrometry (LC-MS) validation. Pre-analytical factors (e.g., sample collection timing relative to circadian rhythms) are critical for reproducibility .
Q. How can researchers address variability in this compound dose-response relationships across different experimental models?
Systematic dose-ranging studies with rigorous controls (e.g., vehicle-only groups) are essential. For example, in in vivo studies, intraperitoneal vs. intracerebroventricular administration routes yield distinct pharmacokinetic profiles. Normalizing data to baseline hormone levels and using mixed-effects models can account for inter-individual variability .
Advanced Research Questions
Q. How should contradictory findings about this compound’s role in non-reproductive systems (e.g., metabolism or cancer) be reconciled?
Contradictions often arise from tissue-specific receptor expression or off-target effects. To resolve this, researchers should:
Q. What experimental designs are optimal for studying this compound’s interaction with other neuropeptides (e.g., neurokinin B) in modulating GnRH pulsatility?
Co-administration studies with receptor antagonists (e.g., SB222200 for neurokinin B) in pulsatile GnRH secretion assays can clarify synergistic or antagonistic interactions. Optogenetic activation of kisspeptin neurons paired with real-time hormone monitoring (e.g., push-pull cannulation) provides temporal resolution .
Q. How can researchers address reproducibility challenges in this compound studies, particularly in human trials?
Key strategies include:
- Standardizing participant selection (e.g., controlling for menstrual cycle phase in female subjects).
- Pre-registering protocols to minimize analytical flexibility.
- Using adaptive trial designs to adjust dosing based on interim pharmacokinetic data .
Data Contradiction and Synthesis
Q. What statistical approaches are recommended for meta-analyses of conflicting this compound studies?
Random-effects models should be used to account for heterogeneity across studies. Sensitivity analyses can identify outliers (e.g., studies using non-specific antibodies). Forest plots should visualize effect sizes with 95% confidence intervals, and funnel plots assess publication bias .
Q. How can in vitro findings for this compound be translated to in vivo relevance while avoiding overinterpretation?
Researchers should validate in vitro results using at least two complementary in vivo models (e.g., zebrafish and murine systems). Pharmacodynamic studies measuring receptor occupancy vs. physiological outcomes (e.g., LH surge timing) bridge mechanistic and translational gaps .
Methodological Best Practices
Q. What are the critical controls for this compound receptor-binding assays?
Q. How should longitudinal studies of this compound’s effects on puberty onset be designed?
Cohort studies should stratify participants by genetic risk factors (e.g., GPR54 polymorphisms) and employ frequent sampling intervals to capture pulsatile hormone patterns. Mixed-model repeated measures (MMRM) analyses adjust for baseline hormonal variability .
Data Presentation and Reproducibility
Table 1: Common Pitfalls and Solutions in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
